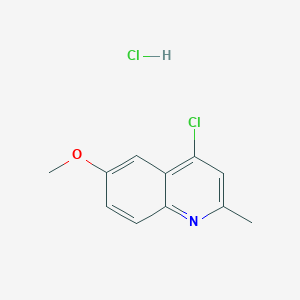

4-Chloro-6-methoxy-2-methylquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

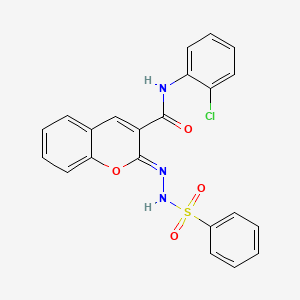

4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 108096-99-7 . It has a molecular weight of 244.12 . The compound is typically in the form of a solid .

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methoxy-2-methylquinoline hydrochloride is C11H10ClNO . The InChI key, which is a unique identifier for the compound, is WABDZSKKLDCIRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a solid at room temperature . Its molecular weight is 207.66 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique

Chemical Synthesis and Optimization

4-Chloro-6-methoxy-2-methylquinoline hydrochloride has been synthesized through various chemical reactions involving condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. These synthesis methods are optimized to achieve high yields and are suitable for large-scale production. The structural confirmation of synthesized compounds is typically carried out using techniques like NMR and MS, ensuring the accuracy of the chemical structures obtained (Jiang Jia-mei, 2010; Lei Zhao et al., 2017).

Anticancer Research

In the field of anticancer research, derivatives of 4-chloro-6-methoxy-2-methylquinoline have shown promise. For example, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, related to the quinoline structure, has demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models. Such compounds have been highlighted for their excellent blood-brain barrier penetration, making them potential candidates for the treatment of brain-related cancers (N. Sirisoma et al., 2009).

Proton Sponge Synthesis

The synthesis of quinoline derivatives, including those with methoxy groups, has contributed to the development of new quinoline proton sponges. These compounds are of interest for their unique chemical properties and potential applications in various research fields. The study of their synthesis and reactions with other chemical agents can lead to the discovery of novel compounds with specialized functions (O. V. Dyablo et al., 2015).

Chemosensor Development

Quinoline derivatives have also been explored for their potential as chemosensors, particularly in the detection of heavy metals like cadmium. The development of these chemosensors is crucial for environmental monitoring and the food industry, where the detection of toxic metals is essential for safety and compliance (L. Prodi et al., 2001).

Antimicrobial Studies

The antimicrobial properties of quinoline derivatives are another area of significant interest. Studies have shown that certain quinoline compounds exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. The exploration of structure-activity relationships among these compounds can provide insights into their mechanism of action and pave the way for the synthesis of more effective antimicrobial agents (Min-Gi Kim et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - Toxic if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Propriétés

IUPAC Name |

4-chloro-6-methoxy-2-methylquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO.ClH/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7;/h3-6H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBSWFOOQQLDAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-methylquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)

![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)